molecular formula C10H16Cl2N4 B3099163 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride CAS No. 1351644-28-4

2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride

Cat. No. B3099163
CAS RN: 1351644-28-4
M. Wt: 263.16
InChI Key: BKWWSCONOARNFZ-UHFFFAOYSA-N
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Description

2-Hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride is a chemical compound with the CAS Number: 1351644-28-4 . It has a molecular weight of 263.17 and its IUPAC name is this compound . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N4.2ClH/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11;;/h3-7H,11H2,1-2H3,(H,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 263.17 and its molecular formula is C10H16Cl2N4 .

Scientific Research Applications

Synthesis and Antitumor Activity

2-Hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride derivatives have been synthesized and evaluated for their antitumor activities. A series of new derivatives, including ethyl [2-(1H-benzimidazol-2-yl)-1-(phenylcarbamoyl)hydrazinyl]acetate and others, were studied for their antitumor effects against breast cancer (MCF7) cells. One compound, in particular, showed significant activity, being more active than the reference drug doxorubicin (Khadiga AbuZied Sharifa AbuBakr Mahmoud Youns Amel Hashim, Hoda ElDiwani, 2014).

Antimicrobial Activity

Research on substituted benzoxazole derivatives, including 2-hydrazino benzoxazole, has shown that these compounds can exhibit specific antibacterial effects. This specificity is valuable as it indicates potential for targeted antimicrobial therapies (Nuaman F. Alheety, 2019).

Chemical Synthesis and Characterization

The chemical synthesis of 4-hydrazino-2-methylpyrimidino[4′,5′:4,5]thiazolo[3,2-a]benzimidazole and its further cyclization to various derivatives has been documented. These synthetic pathways contribute to the broader understanding of benzimidazole chemistry and its potential applications in pharmaceuticals (A. El‐Wareth, A. O. Sarhan, 2000).

Aromatization and Derivative Synthesis

The treatment of 1,4-diaryl-2-(1H-benzimidazol-2-yl)butane-1,4-diones with hydrazine leads to the formation of previously unknown 2-(3,6-diaryl-2,5-dihydropyridazin-4-yl)-1H-benzimidazoles. These compounds, upon oxidation, are converted to 2-[3,6-diarylpyridazin-4-yl]-1H-benzimidazoles, expanding the chemical repertoire of benzimidazole derivatives and their potential applications in medicinal chemistry (I. B. Dzvinchuk, A. M. Nesterenko, M. Lozinskii, 2008).

Antiproliferative and Anthelmintic Activities

Benzimidazolyl-2-hydrazones have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including MCF-7 breast carcinoma cells. Additionally, their anthelmintic activity against Trichinella spiralis was studied, demonstrating the potential for these compounds in both cancer therapy and parasitic infection treatments (K. Anichina, M. Argirova, Rumyana Tzoneva, et al., 2021).

properties

IUPAC Name

(1-propan-2-ylbenzimidazol-2-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4.2ClH/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11;;/h3-7H,11H2,1-2H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWWSCONOARNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride

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